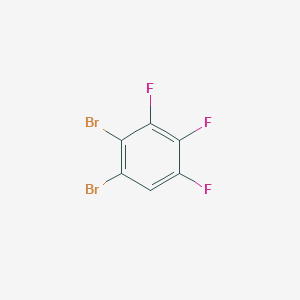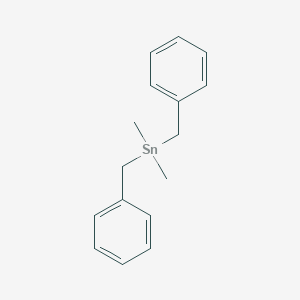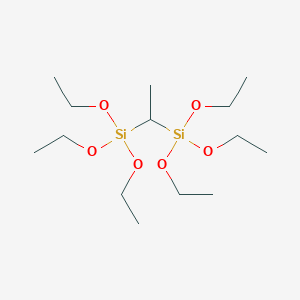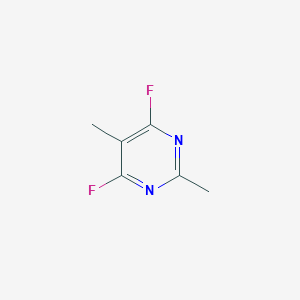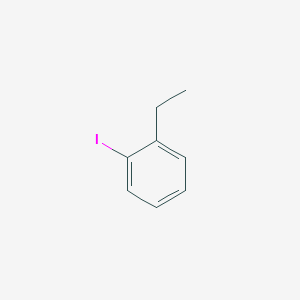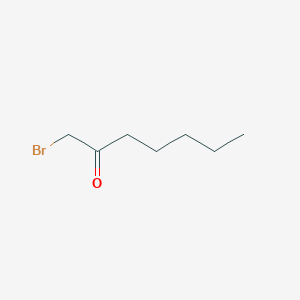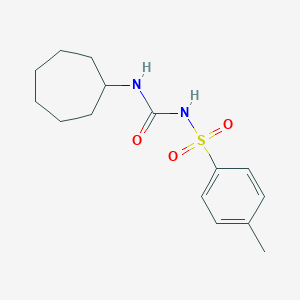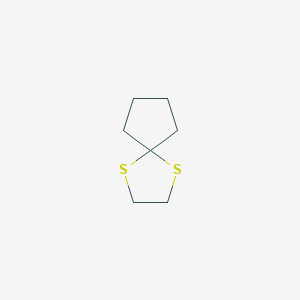
Cyclopentanone ethylene dithioketal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanone ethylene dithioketal (CPED) is a sulfur-containing heterocyclic compound that has gained attention in recent years due to its potential applications in organic synthesis and medicinal chemistry. CPED is a versatile reagent that can undergo a variety of reactions, making it useful in the synthesis of complex organic molecules. In addition, CPED has been found to exhibit interesting biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of Cyclopentanone ethylene dithioketal is not fully understood. However, it is believed that Cyclopentanone ethylene dithioketal acts by interfering with the normal functioning of enzymes and proteins in cells. This leads to the inhibition of various cellular processes, ultimately resulting in the observed biological activities.
生化和生理效应
Cyclopentanone ethylene dithioketal has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Cyclopentanone ethylene dithioketal has also been found to exhibit antibacterial activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, Cyclopentanone ethylene dithioketal has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
实验室实验的优点和局限性
One of the main advantages of Cyclopentanone ethylene dithioketal is its versatility as a reagent in organic synthesis. It can undergo a variety of reactions, making it useful in the synthesis of complex organic molecules. Cyclopentanone ethylene dithioketal is also relatively easy to synthesize and can be carried out under mild conditions.
One limitation of Cyclopentanone ethylene dithioketal is its toxicity. Cyclopentanone ethylene dithioketal has been found to be toxic to cells at high concentrations, which limits its use in biological applications. In addition, Cyclopentanone ethylene dithioketal is a relatively unstable compound and can decompose over time, which can affect the reproducibility of experiments.
未来方向
There are several future directions for research on Cyclopentanone ethylene dithioketal. One area of interest is the development of new synthetic methods for Cyclopentanone ethylene dithioketal and its derivatives. This could lead to the synthesis of new complex organic molecules with interesting biological activities.
Another area of interest is the elucidation of the mechanism of action of Cyclopentanone ethylene dithioketal. This could lead to a better understanding of how Cyclopentanone ethylene dithioketal interacts with cells and could ultimately lead to the development of new drugs with improved efficacy.
Finally, there is a need for further research on the toxicity of Cyclopentanone ethylene dithioketal. This could lead to the development of safer methods for the use of Cyclopentanone ethylene dithioketal in biological applications.
合成方法
Cyclopentanone ethylene dithioketal can be synthesized by the reaction of cyclopentanone with carbon disulfide and sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then reacts with ethylene to form Cyclopentanone ethylene dithioketal. The synthesis of Cyclopentanone ethylene dithioketal is relatively simple and can be carried out under mild conditions.
科学研究应用
Cyclopentanone ethylene dithioketal has been extensively studied for its applications in organic synthesis. It has been used as a reagent in a variety of reactions, including Michael additions, aldol reactions, and cycloadditions. Cyclopentanone ethylene dithioketal has been found to be a highly effective reagent in these reactions, producing high yields of the desired products.
In addition to its applications in organic synthesis, Cyclopentanone ethylene dithioketal has also been found to exhibit interesting biological activities. It has been shown to have antifungal, antibacterial, and antiviral properties. Cyclopentanone ethylene dithioketal has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
176-39-6 |
|---|---|
产品名称 |
Cyclopentanone ethylene dithioketal |
分子式 |
C7H12S2 |
分子量 |
160.3 g/mol |
IUPAC 名称 |
1,4-dithiaspiro[4.4]nonane |
InChI |
InChI=1S/C7H12S2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2 |
InChI 键 |
PQILQFSSQOQLEJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)SCCS2 |
规范 SMILES |
C1CCC2(C1)SCCS2 |
其他 CAS 编号 |
176-39-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



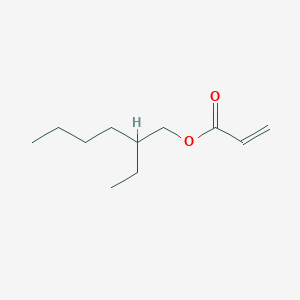
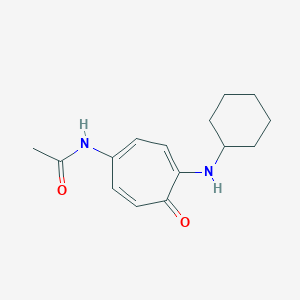
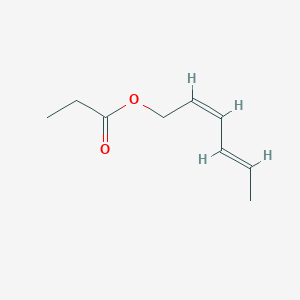
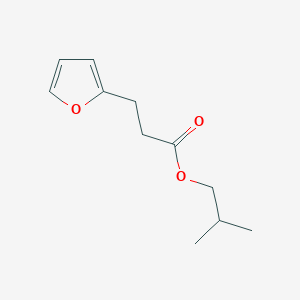
![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
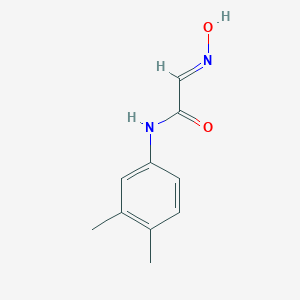
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
